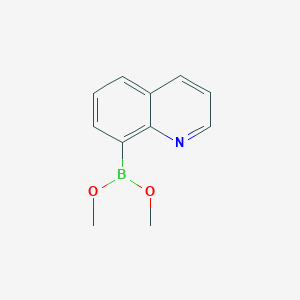

8-Quinolineboronic acid dimethyl ester

Description

Overview of Boron-Containing Organic Compounds in Advanced Synthesis

Organic compounds containing a carbon-boron bond, known as organoboron compounds, have become indispensable tools in organic synthesis over the past several decades. acs.orgresearchgate.net This class of compounds includes boronic acids and their corresponding esters, which are noted for their stability, low toxicity, and versatile reactivity. mdpi.com The boron atom in these compounds possesses an empty p-orbital, rendering it a mild Lewis acid and enabling it to form coordinate covalent bonds with nucleophiles. nih.gov

The utility of boron-containing organic compounds is most prominently highlighted by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a powerful method for constructing complex molecular architectures, particularly biaryl systems. nih.govcuny.edu Beyond this cornerstone reaction, organoboron compounds are employed in a wide array of other transformations, including hydroboration, conjugate additions, and the synthesis of polymers and advanced materials. researchgate.netontosight.airesearchgate.net Their ability to serve as stable, yet reactive, synthetic intermediates has cemented their status as essential building blocks in both academic and industrial research. mdpi.com

Significance of Quinoline (B57606) Scaffolds in Organic and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance as a core structural component in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netrsc.org Quinoline and its derivatives have been successfully developed into drugs with applications as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.orgglobalresearchonline.net

The versatility of the quinoline ring system lies in its chemical properties; it can be functionalized at various positions to modulate its biological and physical characteristics. nih.gov This adaptability allows medicinal chemists to fine-tune the structure to optimize interactions with biological targets, leading to the design and synthesis of novel therapeutic agents. nih.govresearchgate.net Its role as an foundational structure in drug discovery continues to drive significant research into new synthetic methods and applications for quinoline-containing molecules. nih.gov

Historical Trajectory of 8-Quinolineboronic Acid and its Esters in Academic Research

The history of boronic acids dates back to 1860, but their widespread application in organic synthesis began to accelerate dramatically with the advent of transition metal-catalyzed cross-coupling reactions. mdpi.com The development of the Suzuki-Miyaura reaction in the late 1970s and early 1980s, in particular, transformed boronic acids from chemical curiosities into mainstream synthetic reagents. nih.gov Early research into the synthesis of the parent compound, 8-quinolineboronic acid, can be traced back to publications in the mid-20th century. organoborons.com

While boronic acids are highly effective in cross-coupling reactions, they can be prone to dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and reproducibility. nih.gov To address this stability issue, chemists began to utilize boronic esters, such as pinacol (B44631) esters or dimethyl esters. These derivatives are generally more stable, easier to handle and purify, and less susceptible to degradation. nih.govnih.gov The conversion of the often-unstable boronic acid to a more robust ester form allows for better storage and more precise application in complex, multi-step syntheses. nih.gov This evolution from free acids to esters marked a significant practical advancement, enhancing the reliability and scope of reactions involving these valuable organoboron reagents.

Current Research Landscape and Scholarly Importance of 8-Quinolineboronic Acid Dimethyl Ester

This compound emerges as a specialized reagent at the intersection of organoboron chemistry and heterocyclic synthesis. Its scholarly importance is derived from its utility as a building block for creating more complex molecules that incorporate the quinoline motif. The compound combines the stability and reactivity profile of a boronic ester with the desirable structural and electronic properties of the 8-substituted quinoline core.

The primary application of 8-quinolineboronic acid and its esters is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. db-thueringen.de These reactions leverage the compound to introduce the 8-quinolinyl group onto other molecular frameworks. Research has shown that boronic esters can influence the kinetics of the transmetalation step in the catalytic cycle. For instance, studies on related systems have demonstrated a significant rate increase for the cross-coupling reaction when using a dimethyl boronic ester compared to the corresponding free boronic acid. nih.gov This suggests that this compound may offer kinetic advantages in certain synthetic contexts, leading to more efficient or higher-yielding reactions.

The compound serves as a key reactant for the synthesis of a variety of target structures, including biaryl monophosphorus ligands and complex fused heterocyclic systems. The nitrogen atom within the quinoline ring can also act as a directing group or a ligand for a metal center, adding another layer of synthetic utility. The strategic placement of the boronic ester at the 8-position allows for the construction of compounds with specific steric and electronic properties, which is particularly valuable in the development of novel catalysts, functional materials, and potential pharmaceutical agents.

Compound Properties

This table summarizes the key chemical properties of the parent compound, 8-Quinolineboronic acid.

| Property | Value |

| Chemical Formula | C₉H₈BNO₂ |

| Molecular Weight | 172.98 g/mol |

| CAS Number | 86-58-8 |

| Physical Form | Solid |

| Melting Point | >300 °C |

Research Applications of the 8-Quinolinylboronic Moiety

This table outlines the primary applications of 8-quinolineboronic acid and its esters in modern organic synthesis.

| Application Area | Reaction Type | Synthesized Products |

| Ligand Synthesis | Suzuki-Miyaura Coupling | Biaryl Monophosphorus Ligands |

| Heterocyclic Chemistry | Suzuki-Miyaura Coupling | Fused Tricyclic Oxa-quinolones |

| Amino Acid Synthesis | Suzuki-Miyaura Coupling | Substituted β-Amino Acids |

| Catalysis Research | Copper-Catalyzed Azidation | Aryl Azides |

Properties

IUPAC Name |

dimethoxy(quinolin-8-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO2/c1-14-12(15-2)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEJWPRDIRLUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=N2)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393560 | |

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259393-04-8 | |

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 Quinolineboronic Acid Dimethyl Ester

Precursor Synthesis: Advanced Approaches to 8-Quinolineboronic Acid

The primary precursor for the target dimethyl ester is 8-quinolineboronic acid. Its synthesis has been a subject of study, with organometallic pathways being a conventional and effective approach.

Organometallic-Mediated Pathways (e.g., Lithium-Halogen Exchange with Borate (B1201080) Esters)

A foundational method for the synthesis of arylboronic acids, including 8-quinolineboronic acid, involves the use of organometallic reagents. mt.com One of the most common strategies is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester.

The synthesis of 8-quinolineboronic acid can be achieved starting from 8-bromoquinoline (B100496). The process involves a lithium-halogen exchange reaction. First, 8-bromoquinoline is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction generates the highly reactive 8-quinolinyllithium intermediate. This intermediate is then quenched by the addition of a trialkyl borate, typically trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final 8-quinolineboronic acid.

A representative reaction scheme is as follows:

Lithiation: 8-Bromoquinoline + n-BuLi → 8-Quinolinyllithium + LiBr

Borylation: 8-Quinolinyllithium + B(OR)₃ → Lithium 8-quinolineboronate ester

Hydrolysis: Lithium 8-quinolineboronate ester + H₃O⁺ → 8-Quinolineboronic acid

This pathway is effective for creating the carbon-boron bond at a specific position on the quinoline (B57606) ring, dictated by the location of the halogen atom.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and purity of the 8-quinolineboronic acid synthesis via organometallic routes are highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for maximizing yield and minimizing side products.

Key parameters for optimization include:

Temperature: The initial lithium-halogen exchange is typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions and decomposition of the organolithium intermediate. Maintaining this low temperature during the addition of the borate ester is also critical.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential, as organolithium reagents react vigorously with protic solvents, including trace amounts of water. google.com

Reagent Stoichiometry: The molar ratio of the organolithium reagent to the haloquinoline must be carefully controlled to ensure complete conversion without promoting unwanted side reactions.

Hydrolysis Conditions: The final hydrolysis step to convert the boronate ester to the boronic acid must be controlled. Because of their tendency for facile dehydration, boronic acids can present challenges in purification and characterization. google.com

Table 1: Key Parameters for Optimization of 8-Quinolineboronic Acid Synthesis

| Parameter | Condition | Rationale |

| Temperature | -100 °C to -78 °C | Minimizes side reactions and stabilizes the organolithium intermediate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Prevents quenching of the organolithium reagent. |

| Reagents | n-Butyllithium, Trialkyl Borate | Standard reagents for lithium-halogen exchange and borylation. |

| Purification | Recrystallization | Often required to remove impurities and anhydride (B1165640) forms of the boronic acid. |

Direct Esterification of 8-Quinolineboronic Acid to the Dimethyl Ester

Once 8-quinolineboronic acid is obtained, it can be converted to its dimethyl ester through direct esterification. This process involves reacting the boronic acid with methanol (B129727).

Evaluated Esterification Techniques for Boronic Acids

The most common method for esterifying a carboxylic acid is the Fischer esterification, which involves reacting the acid with an excess of alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com A similar principle can be applied to boronic acids. The esterification of a boronic acid with a diol or alcohol is a reversible reaction that results in the formation of a boronate ester and water. nih.gov

For the synthesis of 8-quinolineboronic acid dimethyl ester, the following techniques can be considered:

Acid-Catalyzed Esterification: This involves treating 8-quinolineboronic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Use of Dehydrating Agents: To shift the equilibrium towards the ester product, a dehydrating agent can be added to the reaction mixture to sequester the water byproduct.

Transesterification: An alternative method involves the transesterification of a different boronic ester, such as a pinacol (B44631) ester, with methanol. However, for direct synthesis from the boronic acid, this is less common.

Table 2: Comparison of Esterification Techniques

| Technique | Description | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | Reaction of boronic acid with methanol and a strong acid catalyst. masterorganicchemistry.com | Cost-effective, uses readily available materials. | Reversible reaction, may require water removal. |

| Reaction with Dehydrating Agent | Addition of a substance that chemically removes water from the reaction. | Can drive the reaction to high conversion at lower temperatures. | Stoichiometric waste from the dehydrating agent. |

Challenges in Ester Formation and Strategies for Overcoming Limitations

The formation of boronate esters is not without its challenges, primarily stemming from the reversible nature of the reaction and the stability of the products.

Hydrolysis: Boronate esters are susceptible to hydrolysis, which can cleave the ester back to the boronic acid and alcohol, particularly in the presence of water. nih.govresearchgate.net This reversibility can lead to product loss during aqueous workup or purification. researchgate.netresearchgate.net Therefore, anhydrous conditions are preferred for both the reaction and subsequent handling.

Equilibrium Limitations: The esterification reaction exists in an equilibrium between reactants and products. nih.gov To achieve a high yield of the dimethyl ester, the equilibrium must be shifted towards the products. This can be accomplished by using a large excess of methanol or by actively removing the water byproduct as it is formed.

pH Sensitivity: Boronate ester formation is often favored at basic pH values, which can be challenging to maintain in typical acid-catalyzed esterification conditions. nih.govacs.org The stability and reactivity of the boronic acid itself are pH-dependent.

Strategies to overcome these limitations include performing the reaction in a solvent that allows for the azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene) or using molecular sieves to absorb the water generated during the reaction.

Transition Metal-Catalyzed Borylation Strategies for this compound Precursors

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed C-H bond activation and borylation as a powerful tool for preparing organoboron compounds. nih.govresearchgate.net This approach offers a more atom-economical route by directly converting a C-H bond on the quinoline ring to a C-B bond, avoiding the need for pre-functionalized substrates like haloquinolines.

Iridium-based catalysts are particularly prominent in C-H borylation reactions. nih.govresearchgate.net For quinoline, C-H functionalization can be directed to various positions. researchgate.netacs.org While many methods focus on the C2 position, directing the borylation to the C8 position is also a key synthetic goal. The use of N-oxides as directing groups can be a powerful strategy for synthesizing C8-functionalized quinoline compounds. researchgate.net

The general reaction involves treating the quinoline substrate with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a transition metal catalyst, often an iridium complex with a suitable ligand. The resulting product is typically a pinacol boronate ester, which can then be used as a precursor. While this method directly yields a boronic ester, subsequent transesterification would be required to obtain the specific dimethyl ester. This catalytic approach is a highly active area of research for creating diverse and complex molecules. nih.govacs.org

Palladium-Catalyzed Borylation of Quinoline Halides

The palladium-catalyzed cross-coupling reaction is a widely applied, one-step method for synthesizing arylboronic esters. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. nih.govresearchgate.net For the synthesis of 8-quinolineboronic acid esters, 8-haloquinolines (e.g., 8-bromoquinoline or 8-chloroquinoline) are common starting materials. nih.govresearchgate.net

A one-pot process has been developed for the synthesis of 8-arylquinolines, which proceeds via the initial palladium-catalyzed borylation of a quinoline-8-yl halide, followed by a subsequent Suzuki-Miyaura coupling with an aryl halide. nih.govfigshare.com This streamlined approach avoids the isolation of the intermediate boronic ester, enhancing efficiency. The choice of ligand is critical in these reactions, with phosphine (B1218219) ligands like n-BuPAd2 showing high efficacy. nih.gov

| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |

| Quinoline-8-yl halides | Bis(pinacolato)diboron | Palladium catalyst, n-BuPAd2 ligand | 8-Quinolineboronic acid pinacol ester | High | nih.gov |

| 8-Bromoquinoline | Bis(pinacolato)diboron | PdCl2(dppf), KOAc | 8-Quinolineboronic acid pinacol ester | Not specified | nih.gov |

| Aryl Chlorides | Tetrahydroxydiboron | Palladium catalyst | Arylboronic acids | Good to Excellent | researchgate.netorganic-chemistry.org |

This table presents examples of palladium-catalyzed borylation reactions for synthesizing quinoline boronic acid derivatives and related arylboronic acids.

Investigation of Functional Group Compatibility in Borylation Reactions

A significant advantage of the palladium-catalyzed borylation method is its broad functional group tolerance. nih.gov Unlike earlier methods, such as transmetalation between an arylmetal and a boron alkoxide, which are incompatible with sensitive functional groups like nitro, amide, amine, and hydroxy groups, the palladium-catalyzed approach accommodates a wide array of functionalities. nih.gov This compatibility is crucial for the synthesis of complex, functionalized quinoline derivatives.

Research has demonstrated that functional groups such as nitro, cyano, ester, and carbonyl groups are well-tolerated in palladium-catalyzed borylations of aryl triflates. researchgate.net Furthermore, the development of C-H borylation techniques has expanded the scope, with palladium-based catalysts enabling the borylation of substrates containing amides and other directing groups. nih.govrsc.org For instance, the borylation of carboxylic acid derivatives has been achieved, showing compatibility with amides possessing α-protons. nih.gov This robustness allows for the direct synthesis of boronic acids and their derivatives from readily available aryl chlorides without the need for protecting groups in many cases. organic-chemistry.org

Analysis of Byproduct Formation in Catalytic Borylation (e.g., Biaryl Products)

A notable challenge in the palladium-catalyzed borylation of haloquinolines is the formation of biaryl byproducts. nih.gov This side reaction typically occurs through a subsequent Suzuki coupling between the newly formed 8-quinolineboronic acid ester and the starting 8-haloquinoline material. nih.gov

The presence of a base, even a relatively weak one like potassium acetate (B1210297) (KOAc), can promote this undesired cross-coupling. nih.gov In one specific case involving the borylation of a Boc-protected aminobromoquinoline, the biaryl compound was unexpectedly formed as the major product (65% yield), instead of the intended boronic acid ester. nih.gov This indicates that under certain conditions and with specific substrates, the Suzuki cross-coupling can become the dominant reaction pathway. nih.gov

To mitigate this issue, alternative substrates such as the corresponding 8-quinoline triflate could be employed for the borylation, as triflates are also effective coupling partners in palladium-catalyzed reactions and may help to avoid the dimerization side reaction. nih.gov

| Reaction | Substrate | Conditions | Major Product | Byproduct | Reference |

| Borylation | Boc-protected aminobromoquinoline | PdCl2(dppf), KOAc | Biaryl Compound (65%) | Intended Boronate Ester | nih.gov |

This table illustrates an instance where biaryl byproduct formation was the major reaction pathway in a palladium-catalyzed borylation.

Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the quinoline core prior to or after borylation allows for the synthesis of a diverse range of derivatives with tailored properties.

Strategic Incorporation of Amine and Azido (B1232118) Moieties

The palladium-catalyzed borylation's tolerance for various functional groups allows for the synthesis of quinoline boronic esters bearing amine functionalities. nih.gov A synthetic strategy can involve the introduction of an amino group onto the quinoline scaffold first, followed by protection (e.g., with a Boc group), and then performing the borylation reaction on the corresponding haloquinoline. nih.gov For example, an 8-bromo-5-(bromomethyl)quinoline (B14205595) can be aminated with methylamine, the resulting secondary amine protected, and the molecule then subjected to borylation conditions. nih.gov

The incorporation of azido groups represents another important functionalization. While direct azidation of a quinoline boronic ester is not detailed, general methods for converting boronic esters to azido compounds are well-established. The Matteson homologation of chiral boronic esters provides a powerful route to α-substituted derivatives. uni-saarland.de In this methodology, an α-chloro boronic ester, generated from a boronic ester, can be reacted with sodium azide (B81097) to yield an α-azido boronic ester. uni-saarland.de This transformation proceeds efficiently in a solvent like DMF. uni-saarland.de Such strategies could potentially be adapted to functionalize a boronic ester group attached to a quinoline ring system, thereby introducing an azido moiety. uni-saarland.de

Regioselective Synthesis of Substituted Quinoline Boronic Esters

Achieving regioselectivity is paramount when synthesizing substituted quinoline boronic esters. Several advanced catalytic systems have been developed to control the position of borylation on the quinoline ring.

One notable method is the iridium-catalyzed C-H borylation, which can exhibit high regioselectivity. By using a silica-supported trialkylphosphine ligand (Silica-SMAP), the selective borylation of quinolines at the C8 position has been achieved. researchgate.net This inner-sphere coordination-driven mechanism directs the iridium catalyst specifically to the C8 C-H bond. researchgate.net

Another powerful strategy is the dearomative hydroboration of quinolines. This approach uses phosphine-ligated borane (B79455) complexes to selectively introduce boron at specific positions through vicinal (5,6-) or conjugate (5,8-) hydroboration, depending on the ligand control. acs.orgnih.gov This method is effective for a wide range of structurally and electronically diverse quinolines, including those with existing substituents at the C8 position. acs.orgnih.gov

Furthermore, chromium-mediated benzannulation reactions of Fischer carbene complexes with alkynylboronates provide a highly regioselective route to novel quinone boronic esters, where the regioselectivity is influenced by steric and electronic effects. nih.gov While this method produces quinone derivatives, it highlights the potential of metal-mediated strategies for achieving precise regiochemical control in the synthesis of complex boronic esters. nih.gov

| Method | Catalyst/Reagent | Position of Borylation | Key Feature | Reference |

| C-H Borylation | [Silica-SMAP]Ir(Bpin)3 | C8 | Inner-sphere coordination directs selectivity | researchgate.net |

| Dearomative Hydroboration | Phosphine-ligated borane complexes | 5,6- or 5,8- | Ligand-controlled regioselectivity | acs.orgnih.gov |

| Cr-mediated Benzannulation | Fischer carbene complexes | Varies | Forms quinone boronic esters | nih.gov |

This table summarizes various methods for the regioselective synthesis of substituted quinoline boronic esters.

Role of 8 Quinolineboronic Acid Dimethyl Ester in Cross Coupling Chemistry

Application in Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an organohalide. youtube.comresearchgate.net 8-Quinolineboronic acid dimethyl ester serves as a key organoboron partner in these reactions, particularly for introducing the quinoline (B57606) moiety, a privileged scaffold in medicinal chemistry. nih.gov

The fundamental role of this compound in the Suzuki-Miyaura coupling is to serve as the source of the quinolinyl group in the transmetalation step of the catalytic cycle. The reaction mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. nih.gov In the transmetalation step, the organic group from the boron reagent is transferred to the palladium(II) complex.

Historically, it was debated whether boronic esters, such as the dimethyl ester, needed to first hydrolyze to the corresponding boronic acid to be active in the catalytic cycle. However, significant kinetic, structural, and computational studies have revealed that boronic esters can and do participate directly in transmetalation without prior hydrolysis. acs.orgnih.gov The rate of this transfer can be significantly influenced by the nature of the ester group. acs.orgnih.gov The key factors enabling the transfer of the aryl group from boron to palladium are the ability to form an open coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.govacs.orgnih.gov The dimethyl ester group on the 8-quinolineboronic acid modulates the electronic properties of the boron center, influencing the efficiency and rate of this crucial C-C bond-forming step.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex. |

| Transmetalation | The aryl group from the this compound is transferred to the arylpalladium(II) complex. |

| Reductive Elimination | The two aryl groups on the palladium complex are eliminated, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. |

The quinoline ring system is a core component of numerous compounds with significant biological activity, including antimalarial and antitumor agents. nih.gov The Suzuki-Miyaura reaction provides a powerful method for synthesizing complex derivatives by attaching various aryl groups to the quinoline scaffold. Using this compound, chemists can couple the quinoline ring at the C8 position to a wide range of aryl and heteroaryl halides.

Alternatively, the reverse coupling, where a halogenated quinoline (e.g., 8-bromoquinoline) is coupled with a variety of arylboronic acids, is a common and effective strategy for producing 8-arylquinoline derivatives. researchgate.netacs.org Research has demonstrated the synthesis of 6,8-diaryl- and 5,7-diaryl-quinolines and tetrahydroquinolines from their corresponding dibromo precursors in high yields. researchgate.net These reactions showcase the robustness of the Suzuki-Miyaura coupling in constructing sterically hindered and electronically diverse biaryl systems. researchgate.netresearchgate.net The ability to perform these couplings under relatively mild conditions and with high functional group tolerance makes this method highly valuable for creating libraries of complex quinoline derivatives for pharmaceutical and materials science research. nih.govacs.org

When synthesizing complex molecules, chemists often encounter substrates containing multiple halogen atoms. In such cases, achieving site-selectivity in cross-coupling reactions is a significant challenge. nih.govacs.org The selectivity of the Suzuki-Miyaura reaction in polyhalogenated systems is governed by a combination of factors, including the inherent reactivity of the carbon-halogen bond (C-I > C-Br > C-OTf > C-Cl), steric hindrance around the reaction site, the electronic properties of the substrate, and the specific palladium catalyst and ligands used. nih.govacs.orgpolyu.edu.hk

For polyhalogenated quinolines, these principles dictate which position will react preferentially. For instance, in a molecule like 2,8-dichloroquinoline, theoretical models and experimental evidence suggest that cross-coupling is likely to occur selectively at the C2 position over the C8 position. acs.org This selectivity is rationalized by comparing the bond dissociation energies and the electronic environment of the different carbon-chlorine bonds. acs.org By carefully choosing the coupling partners, catalyst, ligands, and reaction conditions, it is possible to control the reaction to favor mono-arylation at a specific site, even when multiple identical halogens are present. researchgate.net This controlled approach allows for the stepwise and selective functionalization of multi-halogenated quinolines, enabling the synthesis of precisely substituted, complex derivatives. nih.govacs.org

Post-Synthetic Functionalization in Macromolecular Chemistry

Beyond small molecule synthesis, the unique reactivity of the boronic acid functional group is harnessed for the chemical modification of large biomolecules, a process known as bioconjugation. researchgate.netrsc.org This strategy allows for the precise labeling and functionalization of macromolecules like nucleic acids under conditions that preserve their structural and functional integrity.

Post-synthetic modification is a powerful strategy for introducing functional groups, such as fluorescent dyes or reactive handles, into RNA oligonucleotides after their initial synthesis. nih.govdntb.gov.ua This approach avoids the need to synthesize and incorporate modified phosphoramidite (B1245037) monomers, which can be costly and synthetically challenging. nih.gov The boronic acid moiety is particularly well-suited for this purpose due to its chemoselective and reversible reaction with 1,2- or 1,3-diols to form stable cyclic boronate esters. researchgate.net

Ribonucleosides, the building blocks of RNA, inherently possess a 2',3'-cis-diol at the ribose sugar, which serves as a natural handle for boronic acid-mediated labeling. Research has shown that an oligonucleotide synthesized with a 5'-boronic acid can be assembled with another RNA fragment containing a 3'-terminal cis-diol. researchgate.net The formation of a boronate ester linkage between the two fragments can act as a surrogate for the natural phosphodiester backbone, allowing for the assembly and restoration of function in fragmented RNAs like ribozymes and aptamers. researchgate.net This principle allows for the chemoselective targeting of the terminal diol on an RNA oligonucleotide, enabling its specific labeling with a molecule like an 8-quinolineboronic acid derivative.

A critical requirement for any bioconjugation reaction is that it must proceed under mild, biocompatible conditions to avoid denaturing the target biomolecule. acs.org Reactions must typically be performed in aqueous solutions at or near physiological pH and temperature. nih.gov Boronic acids are exceptionally well-suited for these demanding environments. rsc.org

The formation of boronate esters from boronic acids and diols is rapid and reversible, and it occurs readily under these mild, aqueous conditions. researchgate.net This reactivity has been widely exploited to develop sensors and self-organizing systems. rsc.org When applied to the functionalization of RNA, the reaction between a boronic acid and the terminal ribose diol can be performed without harsh reagents or organic solvents that would compromise the RNA's delicate three-dimensional structure. researchgate.net This inherent biocompatibility of boronic acid chemistry allows for the development of robust and gentle protocols for RNA labeling and modification, expanding the toolkit available for studying nucleic acid structure and function in biological systems. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-bromoquinoline (B100496) |

| 2,8-dichloroquinoline |

| Palladium |

| Phosphoramidite |

| Boronic acid |

Advanced Applications and Emerging Research Directions

Design and Development of Chemical Sensors and Fluorescent Probes

The quinoline (B57606) moiety of 8-quinolineboronic acid dimethyl ester possesses inherent fluorescent properties that can be modulated by interactions at the boronic ester group. This has led to its development as a key component in fluorescent probes for various analytes.

Utilization in Fluorescent Probes for Analyte Detection (e.g., Hydrogen Peroxide, Diols)

Probes based on the 8-quinolineboronic acid framework have demonstrated significant utility in detecting biologically and environmentally important molecules like hydrogen peroxide (H₂O₂) and diols, which are characteristic of carbohydrates.

For the detection of hydrogen peroxide, a prominent reactive oxygen species (ROS), a common strategy involves the oxidation of the boronate ester. This reaction leads to the formation of a highly fluorescent product, 8-hydroxyquinoline (B1678124). A composite fluorescent probe utilizing 8-quinolineboronic acid, in conjunction with aluminum ions (Al³⁺), has been developed for the quantitative detection of H₂O₂. researchgate.net In this system, H₂O₂ oxidatively hydrolyzes the boronic acid to 8-hydroxyquinoline, which then coordinates with Al³⁺ to form the fluorescent complex tris(8-hydroxyquinolino)aluminum(III), resulting in a substantial fluorescence enhancement. researchgate.net This "turn-on" fluorescence response allows for sensitive detection of H₂O₂.

The interaction of boronic acids with diols is a well-established principle for carbohydrate sensing. 8-Quinolineboronic acid has been reported as a novel fluorescent probe for carbohydrates, showing a remarkable increase in fluorescence intensity upon binding. nih.gov This interaction is based on the reversible formation of a cyclic boronate ester with the cis-diol units present in saccharides. This binding event alters the electronic properties of the quinoline fluorophore, leading to a significant change in its emission.

| Analyte Detected | Probe System | Principle of Detection | Fluorescence Change |

| Hydrogen Peroxide (H₂O₂) | 8-Quinolineboronic acid with Al³⁺ | Oxidative hydrolysis to 8-hydroxyquinoline, followed by complexation with Al³⁺. researchgate.net | Turn-on |

| Carbohydrates (Diols) | 8-Quinolineboronic acid | Reversible formation of a cyclic boronate ester with cis-diols. nih.gov | Turn-on |

Mechanisms Governing Fluorescence Modulation upon Analyte Binding

The change in fluorescence upon analyte binding by probes derived from this compound is governed by established photophysical mechanisms. The primary mechanisms at play are typically Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

In the unbound state, the fluorescence of the quinoline fluorophore can be quenched. For diol sensing, the boron atom in the boronic acid has an empty p-orbital, which can facilitate non-radiative decay pathways, leading to low fluorescence. Upon binding with a diol, the boron center's Lewis acidity is altered, and a stable cyclic ester is formed. This change in the electronic structure can inhibit the quenching pathway, leading to a "turn-on" of fluorescence.

For hydrogen peroxide detection, the mechanism is a reaction-based sensing approach. The boronate ester is irreversibly oxidized to a phenol (B47542) (8-hydroxyquinoline in this case). This transformation results in a product with significantly different and often enhanced fluorescence properties compared to the starting boronic ester. The resulting 8-hydroxyquinoline is a well-known fluorophore, especially upon chelation with metal ions like aluminum. researchgate.net

Contributions to Materials Science and Functional Materials

The unique chemical properties of the 8-quinolineboronic acid moiety allow for its incorporation into various materials, imparting specific functionalities related to sensing and surface interaction.

Surface Modification and Engineering of Functional Materials

Boronic acids are widely used for the surface modification of materials due to their ability to form covalent bonds with diol-containing polymers and surfaces. This allows for the immobilization of the quinolineboronic acid unit onto solid supports, such as nanoparticles or polymer films. Such modified materials can then be used to create reusable sensors or materials with specific recognition capabilities. While specific examples for the dimethyl ester are not prevalent in the literature, the principle of surface functionalization via the boronic acid group is a key area of materials science.

Role in Enhancing Performance of Sensors and Catalysts in Materials

By anchoring 8-quinolineboronic acid derivatives onto material surfaces, it is possible to create highly sensitive and selective sensor platforms. The solid support can pre-concentrate the analyte near the sensing molecules, enhancing the detection signal. Furthermore, the local chemical environment provided by the material can influence the binding affinity and selectivity of the boronic acid group. In catalysis, while less common, the Lewis acidic nature of the boron center could be exploited in materials designed for specific catalytic transformations.

Exploration in Bioorthogonal Chemistry and Molecular Recognition Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique reactivity of boronic acids makes them attractive tools in this field. The ability of boronic acids to reversibly bind with diols is central to their application in molecular recognition. This interaction is highly specific for the cis-1,2- and -1,3-diol functionalities found in many biological molecules, including carbohydrates on cell surfaces and ribonucleosides. This specific recognition capability allows for the development of probes that can target and label specific biomolecules or cellular structures.

Recent advancements have explored the use of boronic acids in bioorthogonal strategies for the site-selective modification of proteins. nih.gov These methods include the formation of boronic esters with diols, the formation of iminoboronates, and their use as transient groups in cross-coupling reactions. nih.gov These approaches expand the toolbox for chemical biologists to study protein function in a cellular context.

| Application Area | Key Interaction | Potential Use |

| Bioorthogonal Labeling | Boronic acid-diol interaction | Site-selective modification of proteins and labeling of cell surface carbohydrates. nih.gov |

| Molecular Recognition | Specific binding to cis-diols | Development of synthetic receptors for saccharides and other biologically relevant diol-containing molecules. |

Specificity of Boronic Acid-Diol Interactions in Biological Environments

The utility of 8-quinolineboronic acid and related compounds in biological settings stems from the fundamental ability of the boronic acid moiety to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This interaction is particularly significant in biological environments due to the prevalence of diol motifs in essential biomolecules like saccharides, glycoproteins, and ribonucleosides. nih.govnih.gov The formation of a stable five- or six-membered cyclic boronate ester is the basis for molecular recognition and sensing applications. nih.govresearchgate.net

The specificity of these interactions is influenced by several factors, including the pH of the environment and the stereochemical arrangement of the hydroxyl groups on the target diol. Boronic acids exhibit a higher affinity for diols with a syn-periplanar conformation, which dictates their selectivity among different saccharides. nih.gov For example, many boronic acid-based sensors show a pronounced selectivity for D-fructose over other biologically relevant sugars like D-glucose and D-galactose. nih.gov This preference is attributed to the higher population of the β-D-furanose form of fructose (B13574) in solution, which presents the ideal diol geometry for stable ester formation. nih.gov This inherent selectivity is a critical feature for developing sensors that can differentiate between various carbohydrates, a challenging task given their structural similarities. nih.gov

The binding affinity, often quantified by the association constant (Ka), varies significantly between different saccharides, as illustrated in the table below.

| Saccharide | Association Constant (Ka) in M-1 |

| D-Fructose | 1000 |

| D-Galactose | 158 |

| D-Glucose | 63 |

| This table presents representative association constants for a monoboronic acid derivative with different saccharides in a buffered aqueous methanol (B129727) solution, demonstrating the typical selectivity profile. nih.gov |

This selective binding has been leveraged to design fluorescent probes for labeling cell surfaces rich in specific glycans and for the chromatographic separation of glycoproteins. nih.govresearchgate.net

Development of Redox-Controlled Chemosensors and Recognition Elements

An emerging area of research involves the use of 8-quinolineboronic acid in developing chemosensors that are controlled by redox reactions. researchgate.net These sensors exploit the chemical transformation of the boronic acid group under specific oxidative or reductive conditions to generate a detectable signal.

A notable example is the creation of a composite fluorescent probe for the quantitative detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) in cellular physiology and pathology. researchgate.net In this system, 8-quinolineboronic acid is non-fluorescent but reacts with hydrogen peroxide. The oxidative hydrolysis of the carbon-boron bond converts 8-quinolineboronic acid into 8-hydroxyquinoline. researchgate.net This product, 8-hydroxyquinoline, then coordinates with aluminum ions (Al³⁺) present in the system to form a highly fluorescent complex, tris(8-hydroxyquinolino)aluminum(III). researchgate.net

The key steps in this redox-controlled sensing mechanism are:

Oxidation: 8-quinolineboronic acid is oxidized by H₂O₂.

Conversion: The boronic acid moiety is cleaved and replaced by a hydroxyl group, yielding 8-hydroxyquinoline.

Chelation and Signal Generation: The newly formed 8-hydroxyquinoline chelates with Al³⁺ ions, leading to a significant (over 25-fold) enhancement in fluorescence intensity. researchgate.net

This "switch-on" fluorescence response allows for the sensitive and quantitative detection of H₂O₂ down to nanomolar concentrations, providing a novel method for monitoring oxidative stress in biological or environmental samples. researchgate.net

Research into Pharmaceutical Scaffolds and Chemical Biology Tools

Utility as a Versatile Building Block in the Synthesis of Biologically Active Molecules

This compound serves as a valuable and versatile building block in medicinal chemistry for the synthesis of complex, biologically active molecules. nih.govchem-space.com Its utility arises from the combination of two key chemical features: the reactive potential of the boronic acid ester and the privileged nature of the quinoline scaffold. nih.govnih.gov

The boronic acid ester functional group is a cornerstone of modern organic synthesis, most famously as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. chem-space.comnih.gov This palladium-catalyzed reaction allows for the efficient formation of new carbon-carbon bonds, enabling chemists to link the quinoline core to a wide array of other molecular fragments. The dimethyl ester form often serves as a protected version of the boronic acid, which can be easily hydrolyzed when needed for subsequent reactions.

The quinoline ring system is considered a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is due to its frequent appearance in the structures of numerous approved drugs and potent bioactive compounds across a wide range of therapeutic areas. nih.govnih.gov Its rigid, aromatic structure can engage in various non-covalent interactions with biological targets like enzymes and receptors. By using this compound, chemists can readily incorporate this desirable scaffold into novel molecular designs. nih.gov

| Class of Agent | Example(s) |

| Anticancer | Camptothecin, Bosutinib |

| Antimalarial | Chloroquine, Mefloquine |

| Antibacterial | Ciprofloxacin, Levofloxacin |

| Antipsychotic | Aripiprazole |

| This table lists examples of therapeutic agents based on the quinoline scaffold, highlighting its importance in pharmaceutical development. nih.govnih.gov |

Investigation of Boron-Containing Chemotypes for Specific Molecular Interactions

The combination of a boron atom and a quinoline ring creates a unique chemotype that is actively being investigated for its ability to mediate specific molecular interactions in biological systems. nih.govsemanticscholar.org This research moves beyond using the molecule as a simple building block and explores the functional roles of the complete boron-containing quinoline moiety.

One major avenue of investigation is the use of this chemotype for molecular recognition and targeting. The boronic acid group can be directed to bind with diol-containing structures on cell surfaces, such as the dense layer of saccharides (glycans) that coat many cells. nih.gov This interaction can be used to target boron-containing molecules to specific cell types, such as bacteria with their peptidoglycan layer or certain cancer cells, potentially enhancing the uptake and efficacy of a therapeutic agent. nih.gov

Furthermore, the boronic acid group is a well-established pharmacophore for inhibiting certain classes of enzymes, particularly serine proteases. semanticscholar.org The boron atom can form a stable, tetrahedral intermediate with the active site serine residue, effectively blocking the enzyme's catalytic activity. The dipeptidyl boronic acid drug Bortezomib, a proteasome inhibitor used in cancer therapy, is a landmark example of this principle. nih.gov Research into quinoline-boronic acids explores how the quinoline portion of the molecule can provide additional binding interactions within an enzyme's active site, potentially leading to inhibitors with greater potency and selectivity. semanticscholar.org

Challenges and Future Perspectives in 8 Quinolineboronic Acid Dimethyl Ester Research

Addressing Synthetic Accessibility for Highly Derivatized Analogs

Future research will likely focus on the development of more direct and efficient synthetic routes. This includes the exploration of late-stage functionalization techniques, such as C-H activation, which would allow for the introduction of various substituents onto the quinoline (B57606) scaffold in a more atom-economical fashion. Additionally, the development of novel protective group strategies for the boronic acid moiety will be crucial to prevent its degradation during harsh reaction conditions often required for quinoline modification. The synthesis of a diverse library of analogs is essential for structure-activity relationship studies, particularly in the development of new catalysts and functional materials.

| Synthetic Challenge | Potential Future Approach | Desired Outcome |

| Multi-step synthesis of analogs | Development of C-H activation/functionalization methods | More direct and atom-economical synthesis |

| Instability of boronic ester | Advanced protective group strategies | Improved reaction compatibility and yields |

| Limited diversity of analogs | High-throughput synthesis and screening | Rapid generation of a library of compounds |

Advancement of Catalytic Efficiency and Selectivity in Diverse Chemical Transformations

8-Quinolineboronic acid and its esters are recognized for their role as ligands or reactants in various catalytic processes. A key objective is to enhance their catalytic efficiency and selectivity. The nitrogen atom of the quinoline ring can coordinate to a metal center, influencing its catalytic activity. The electronic and steric properties of substituents on the quinoline ring can further modulate this interaction, offering a pathway to fine-tune the catalyst's performance.

Future advancements will likely stem from a deeper understanding of the structure-activity relationships of derivatized 8-quinolineboronic acid dimethyl esters in catalysis. Research efforts will be directed towards designing and synthesizing analogs with specific electronic and steric profiles to optimize catalytic turnover numbers and frequencies. Moreover, the exploration of their application in asymmetric catalysis, where the chiral substitution on the quinoline backbone could induce enantioselectivity, represents a promising avenue for future investigation.

Expansion of Cross-Coupling Methodologies for Broader Substrate Scope

Boronic acids and their esters are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While 8-quinolineboronic acid dimethyl ester can participate in these reactions, expanding the scope of compatible coupling partners and reaction conditions remains an active area of research. Challenges include the potential for catalyst inhibition by the quinoline nitrogen and the reactivity of the C-B bond under various catalytic cycles.

The future in this domain will likely see the development of novel catalyst systems that are more tolerant to the coordinating nature of the quinoline moiety. This could involve the use of specialized ligands that prevent catalyst deactivation. Furthermore, exploring the utility of this compound in other types of cross-coupling reactions beyond the Suzuki-Miyaura, such as the Chan-Lam and Heck reactions, will broaden its synthetic utility. The development of methodologies that allow for the selective coupling at different positions of the quinoline ring would also represent a significant advancement.

| Cross-Coupling Reaction | Current Status with 8-Quinolineboronic Acid Derivatives | Future Research Direction |

| Suzuki-Miyaura Coupling | Established reactivity | Optimization for challenging substrates and catalyst systems |

| Chan-Lam Coupling | Limited exploration | Investigation of N-arylation reactions |

| Heck Reaction | Not widely reported | Exploration of olefination reactions |

Leveraging Advanced Computational Tools for Predictive Design and Mechanistic Understanding

The application of computational chemistry offers a powerful tool for accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, catalyst-substrate interactions, and the electronic properties of different analogs. However, accurately modeling the behavior of boron-containing compounds and transition metal catalysts can be computationally demanding and requires specialized theoretical approaches.

The future of this research area will be heavily influenced by the increasing power and sophistication of computational tools. Predictive modeling will be employed to design novel analogs with desired catalytic properties before their synthesis, saving significant time and resources. In-depth mechanistic studies using computational methods will help to elucidate the intricate steps of catalytic cycles, leading to a more rational design of improved catalysts and reaction conditions. The synergy between experimental and computational chemistry will be crucial for overcoming the existing challenges.

Integration with Sustainable Chemical Practices and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, future research on this compound must incorporate green chemistry principles. This includes the use of environmentally benign solvents, the development of catalyst systems that operate under milder reaction conditions, and the design of processes that are more atom-economical. The lifecycle assessment of the synthesis and application of these compounds will also become increasingly important.

Future endeavors will focus on developing synthetic routes that minimize waste and utilize renewable starting materials. The exploration of catalytic applications in aqueous media or other green solvents is a key objective. Furthermore, the development of recyclable catalyst systems based on 8-quinolineboronic acid derivatives would significantly enhance their sustainability profile. By integrating these principles, the chemical community can ensure that the advancements in this field contribute positively to a more sustainable future.

Q & A

Basic Question: What are the established synthetic routes for 8-quinolineboronic acid dimethyl ester, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves esterification of 8-quinolineboronic acid with methanol under acidic or dehydrating conditions. Key variables include temperature (optimal range: 60–80°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid). Evidence from computational studies suggests that steric hindrance from the quinoline ring affects boronic ester formation, requiring prolonged reflux (~12–24 hrs) for >80% yield . Characterization via IR spectroscopy can confirm esterification by tracking the disappearance of B–OH stretching bands (~3200 cm⁻¹) and emergence of B–O–C peaks (~1300 cm⁻¹) .

Advanced Question: How does solvent polarity modulate the nitrogen-boron (N→B) interaction in this compound, and what spectroscopic evidence supports this?

Methodological Answer:

The N→B interaction is solvent-dependent due to competitive hydrogen bonding. In non-polar solvents (e.g., CCl₄), intramolecular N→B coordination dominates, observed via IR as a sharp peak at ~1600 cm⁻¹ (B–N stretching). Polar protic solvents (e.g., water or phenol) disrupt this interaction by forming solvent-bridged complexes, evidenced by split peaks in the 1500–1700 cm⁻¹ range . To validate, compare IR spectra across solvents and correlate with computational models (e.g., DFT calculations) predicting bond lengths and charge distribution .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- GC/MS : Identifies ester derivatives and purity. For example, dimethyl esters show distinct fragmentation patterns (e.g., m/z 181 for the quinoline backbone) .

- ¹H/¹³C NMR : The methyl ester groups appear as singlets at δ 3.6–3.8 ppm (¹H) and δ 50–55 ppm (¹³C). Aromatic protons from the quinoline ring resonate between δ 7.5–9.0 ppm .

- UV-Vis Spectroscopy : The conjugated system absorbs at λmax ~270–290 nm, with shifts indicating solvent effects or π-π* transitions .

Advanced Question: How can computational methods resolve contradictions between experimental and theoretical data on N→B interactions?

Methodological Answer:

Discrepancies often arise from solvent effects or incomplete solvation models in simulations. For instance, experimental IR data in CCl₄ may show stronger N→B bonding than DFT predictions due to overlooked solvent-solute interactions. To address this:

Refine computational models by including explicit solvent molecules (e.g., water or phenol) in the quantum mechanical framework.

Compare experimental vs. simulated IR spectra with varying dielectric constants.

Use molecular dynamics (MD) to simulate solvent accessibility to the boron center .

Basic Question: What thermodynamic properties of this compound are critical for stability assessment?

Methodological Answer:

Key properties include:

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (>200°C indicate thermal stability).

- DSC : Melting points (reported range: 120–125°C) and phase transitions.

- Hydrolytic Stability : Measure half-life in aqueous buffers (pH 7–9) via HPLC; dimethyl esters are more hydrolytically resistant than monoesters due to reduced electrophilicity at boron .

Advanced Question: What role does this compound play in bifunctional catalysis, and how can its efficiency be optimized?

Methodological Answer:

The compound acts as a bifunctional catalyst via:

- Boronate Formation : Reversible binding to diols or amines (e.g., in ester hydrolysis or transesterification).

- Lewis Acid Activation : The boron center polarizes substrates (e.g., carbonyl groups).

- Nucleophilic Assistance : The quinoline nitrogen stabilizes transition states.

To optimize efficiency:

Tweak steric bulk on the ester (e.g., replace methyl with ethyl groups) to modulate substrate access.

Use kinetic studies (e.g., initial rate measurements) to identify rate-limiting steps.

Employ X-ray crystallography to map active-site geometry in catalyst-substrate complexes .

Basic Question: How does the electronic structure of the quinoline ring influence the reactivity of the boronic ester?

Methodological Answer:

The electron-withdrawing quinoline ring enhances boron’s electrophilicity, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura coupling). UV-Vis and cyclic voltammetry can quantify this effect:

- HOMO-LUMO Gaps : Calculated via DFT to correlate with reactivity.

- Electrochemical Analysis : Redox potentials (e.g., E₁/2 for boron-centered reactions) reveal electron-deficient sites .

Advanced Question: What experimental strategies can distinguish between intermolecular and intramolecular N→B interactions?

Methodological Answer:

Dilution Studies in NMR : Intramolecular interactions are concentration-independent, while intermolecular associations show signal broadening at higher concentrations.

Viscosity Measurements : Intramolecular interactions reduce solvent viscosity compared to intermolecular aggregates.

X-ray Diffraction : Resolves bond distances; intramolecular N→B distances are typically <2.5 Å, whereas solvent-bridged interactions exceed 3.0 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.